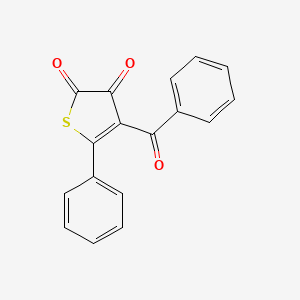
4-Benzoyl-5-phenylthiophene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-5-phenylthiophene-2,3-dione is an organic compound with the molecular formula C₁₇H₁₀O₃S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both benzoyl and phenyl substituents
Vorbereitungsmethoden
The synthesis of 4-Benzoyl-5-phenylthiophene-2,3-dione typically involves the cyclocondensation of substituted thiophene-2,3-diones with benzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Benzoyl-5-phenylthiophene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Benzoyl-5-phenylthiophene-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 4-Benzoyl-5-phenylthiophene-2,3-dione and its derivatives involves interactions with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Benzoyl-5-phenylthiophene-2,3-dione can be compared to other thiophene derivatives, such as:
2,3-Thiophenedione: Lacks the benzoyl and phenyl substituents, resulting in different chemical reactivity and applications.
4-Benzoyl-2,3-dioxo-5-phenyl-2,3-dihydrothiophene: Similar structure but with different oxidation states, leading to varied chemical properties.
4-Benzoyl-5-phenyl-2,3-thiophenedione: Another closely related compound with distinct reactivity patterns. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for diverse research applications.
Eigenschaften
CAS-Nummer |
61350-68-3 |
|---|---|
Molekularformel |
C17H10O3S |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
4-benzoyl-5-phenylthiophene-2,3-dione |
InChI |
InChI=1S/C17H10O3S/c18-14(11-7-3-1-4-8-11)13-15(19)17(20)21-16(13)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
RQHMTTOMZRTJHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)S2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


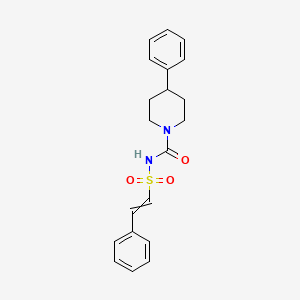
![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)
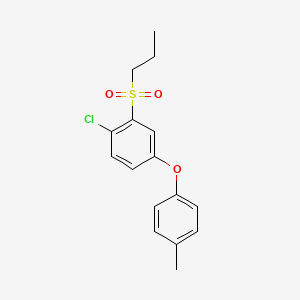
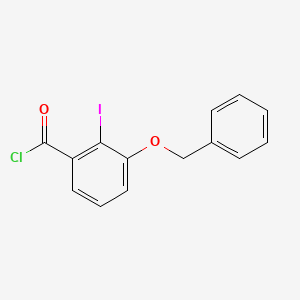

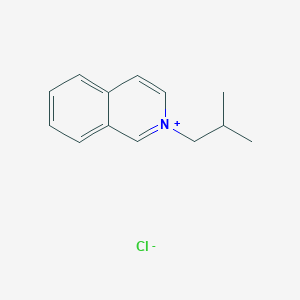
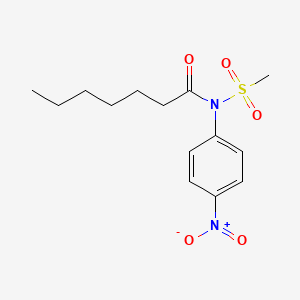
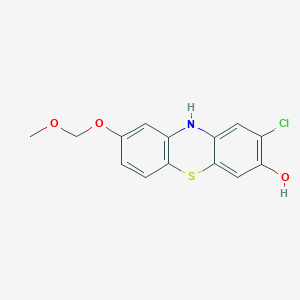
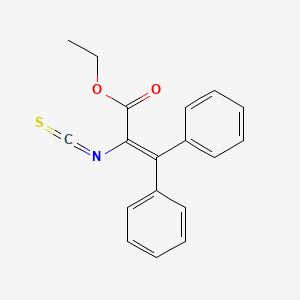
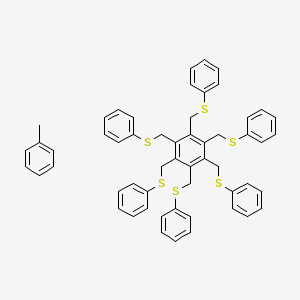
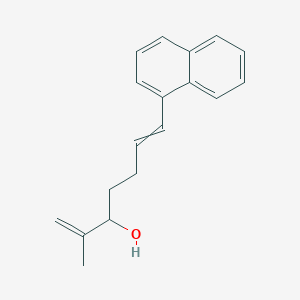
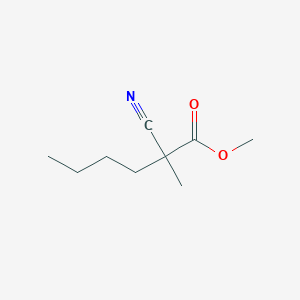
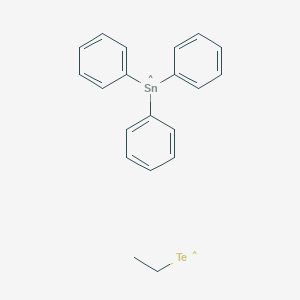
![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
